4-hydroxybutyl Benzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxybutyl Benzoate can be synthesized through the esterification of p-hydroxybenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as sulfonated polystyrene resins, can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybutyl Benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-hydroxybenzoic acid and butyric acid.
Reduction: Reduction reactions can convert it back to p-hydroxybenzoic acid and butanol.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 4-Hydroxybenzoic acid and butyric acid.
Reduction: p-Hydroxybenzoic acid and butanol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-Hydroxybutyl Benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its antimicrobial properties make it useful in studying microbial growth inhibition.
Medicine: It is used in the formulation of pharmaceuticals as a preservative to extend shelf life.
Mechanism of Action
The antimicrobial activity of 4-Hydroxybutyl Benzoate is primarily due to its ability to disrupt microbial cell membranes. It targets the lipid bilayer of the cell membrane, increasing its permeability and leading to cell lysis. This disruption interferes with essential cellular processes, ultimately causing cell death .
Comparison with Similar Compounds
- Methyl 4-hydroxybenzoate (Methylparaben)
- Ethyl 4-hydroxybenzoate (Ethylparaben)
- Propyl 4-hydroxybenzoate (Propylparaben)
- Butyl 4-hydroxybenzoate (Butylparaben)
Comparison: 4-Hydroxybutyl Benzoate is unique among its analogs due to its longer alkyl chain, which enhances its lipophilicity and antimicrobial efficacy. Compared to methyl, ethyl, and propyl parabens, it is more effective against a broader spectrum of microorganisms. its increased lipophilicity may also result in higher potential for skin irritation in sensitive individuals .
Properties
IUPAC Name |
4-hydroxybutyl benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBFCZCIBRFQBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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